(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 255.35 g/mol. This compound is classified under carbamates, which are esters or salts of carbamic acid, and specifically belongs to the category of substituted carbamates. The compound is notable for its role as an intermediate in the synthesis of various bioactive molecules, particularly proteasome inhibitors like carfilzomib, which are used in cancer therapy .
The synthesis of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate typically involves several steps, often starting from readily available precursors. One common method includes the use of tert-butyl carbamate as a starting material, which undergoes reactions with specific aldehydes and coupling agents to form the desired product.
The molecular structure of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate features:
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate can participate in various chemical reactions due to its functional groups:
The reactions typically require careful control of conditions such as temperature and pH to achieve high yields and selectivity.
The mechanism of action of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate primarily relates to its role as a precursor in the synthesis of proteasome inhibitors. These inhibitors function by blocking the proteasome's activity, leading to an accumulation of regulatory proteins within cells, which can induce apoptosis in cancer cells.
The compound's structural features facilitate binding to the proteasome's active sites, enhancing its effectiveness as an inhibitor. Computational studies have indicated favorable interactions between the compound and specific residues within the proteasome complex .
The high gastrointestinal absorption indicated by its properties makes it suitable for pharmaceutical applications .
(S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate has significant applications in medicinal chemistry:
This compound exemplifies the importance of intermediates in pharmaceutical synthesis and their role in advancing therapeutic options for complex diseases like cancer .
The synthesis of (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate (CAS: 247068-81-1; C₁₄H₂₅NO₃; MW: 255.35 g/mol) hinges on precise enantiocontrol at the C4 stereocenter [1] [9]. Carbamate groups—particularly tert-butoxycarbonyl (Boc)—are indispensable for protecting amines during multistep syntheses. The Boc group is typically installed using di-tert-butyl dicarbonate (Boc₂O) under mild conditions:
Table 1: Enantioselective Synthesis Methods for Chiral Carbamates
Method | Catalyst/Reagent | Yield Range | Key Advantages |
---|---|---|---|
Boc Protection (Standard) | Boc₂O, HFIP | 75–95% | Chemoselective; no racemization |
Ionic Liquid Catalysis | 1-Alkyl-3-methylimidazolium salts | >90% | Recyclable catalyst; electrophilic activation |
Iodine-Catalyzed | I₂ (solvent-free) | 85–92% | Ambient temperature; short reaction times |
These methods ensure the carbamate’s stability during subsequent transformations, critical for pharmaceuticals like proteasome inhibitors [8].
The α,β-unsaturated ketone (enone) in (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate enables diverse functionalizations:
Table 2: Functionalization Reactions of the Enone System
Reaction Type | Reagents/Conditions | Product Application |
---|---|---|
Michael Addition | RCuLi, THF, –78°C | C–C bond formation at β-carbon |
Reduction | NaBH₄/CeCl₃, MeOH | Chiral allylic alcohols |
Enolate Alkylation | LDA, alkyl halides, –78°C | Quaternary center at C2 |
Optimization focuses on temperature control (–78°C) and Lewis acid additives (e.g., CeCl₃) to preserve enantiopurity [5] [8].
The Boc group’s orthogonal stability makes it ideal for amine protection in (S)-tert-butyl (2,6-dimethyl-3-oxohept-1-en-4-yl)carbamate:
Table 3: Boc Protection Strategies and Compatibility
Condition | Boc Stability | Orthogonal Groups | Notes |
---|---|---|---|
Acidic (TFA/DCM) | Deprotected | Fmoc, Alloc | Fast cleavage (5–30 min) |
Basic (aq. NaOH) | Stable | Cbz, Tosyl | pH < 12 required |
Hydrogenation (H₂/Pd-C) | Stable | — | Inert to Pd-catalyzed reductions |
Oxidative (mCPBA) | Stable | — | Tolerates peracid epoxidation of enone |
Installing the (S)-stereocenter demands enantioselective catalysis:
Optimization Strategies:
CAS No.: 31373-65-6
CAS No.: 18810-58-7
CAS No.: 23103-35-7
CAS No.: 72138-88-6
CAS No.:
CAS No.: 637-23-0